![molecular formula C31H37N3O4 B2398397 2-[2-[4-[3-(4-Tert-butylphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione CAS No. 610756-98-4](/img/structure/B2398397.png)
2-[2-[4-[3-(4-Tert-butylphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains a piperazine ring and a benzo[de]isoquinoline-1,3-dione group. The piperazine ring is a common feature in many pharmaceuticals and the benzo[de]isoquinoline-1,3-dione group is a polycyclic aromatic hydrocarbon which is often seen in dyes and pigments .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the piperazine ring, followed by the introduction of the benzo[de]isoquinoline-1,3-dione group. The exact synthesis would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring and the benzo[de]isoquinoline-1,3-dione group would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by the functional groups present in its structure. For example, the piperazine ring could potentially undergo reactions such as alkylation, acylation, and N-oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the piperazine ring could potentially increase its solubility in water .Scientific Research Applications
Luminescent Properties and Photo-induced Electron Transfer
One of the significant research areas for derivatives of the mentioned compound is their luminescent properties and potential in photo-induced electron transfer processes. A study explored novel piperazine substituted naphthalimide model compounds, showcasing the fluorescence quantum yields and the potential for such compounds as pH probes due to their characteristic fluorescence responses to pH changes. The study suggests the possibility of quenching the fluorescence of 4-amino-1,8-naphthalimide fluorophores through a photo-induced electron transfer (PET) process, which can be modulated by protonation or quarternization of the alkylated amine donor (Gan et al., 2003).
Halocyclization and Chemical Reactivity
Another aspect of research on this compound and its derivatives involves chemical reactivity, particularly halocyclization. A study described the cyclization of similar compounds by the action of iodine, bromine, or sulfuryl chloride, leading to the formation of hydrohalides, which could then be converted into benzo[de]isoquinoline-1,3-dione derivatives. This work highlights the compound's versatility in synthetic chemistry and its potential as a precursor for various chemical reactions (Zborovskii et al., 2011).
Environment-sensitive Fluorescent Ligands
Research into environment-sensitive fluorescent ligands for human receptors has also involved compounds with structures similar to 2-[2-[4-[3-(4-Tert-butylphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione. Such compounds have shown very high to moderate receptor affinity and exhibit promising fluorescence properties, making them suitable for visualizing receptor sites in cell models via fluorescence microscopy. This application underscores the potential of these compounds in biomedical imaging and receptor studies (Lacivita et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-[4-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37N3O4/c1-31(2,3)23-10-12-25(13-11-23)38-21-24(35)20-33-16-14-32(15-17-33)18-19-34-29(36)26-8-4-6-22-7-5-9-27(28(22)26)30(34)37/h4-13,24,35H,14-21H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAABPNUDJEPCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[4-[3-(4-Tert-butylphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2398314.png)
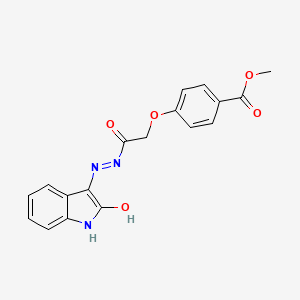
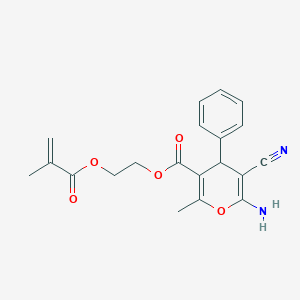
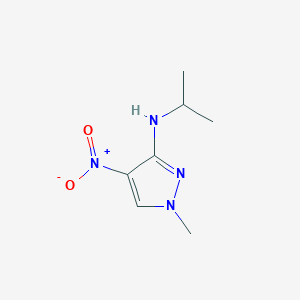
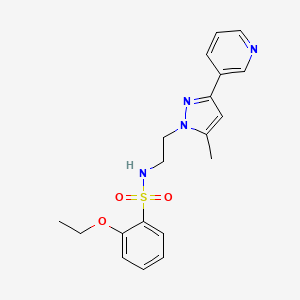
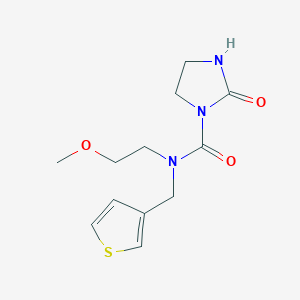

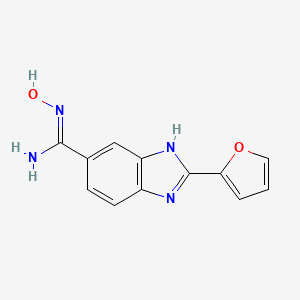
![5-Chloro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2398327.png)
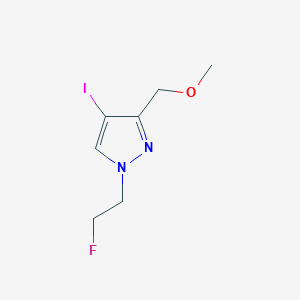

![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-methyl-1-oxo-4H-isochromene-3-carboxamide](/img/structure/B2398333.png)

![6-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-5-methoxy-2-phenylpyridazin-3-one](/img/structure/B2398337.png)